1-Estearoil-2-araquidonoil-SN-glicerol

Descripción general

Descripción

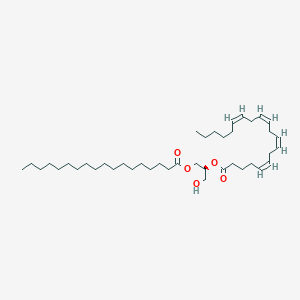

1-Estearoil-2-Araquidonoil-sn-Glicerol es un diacilglicerol (DAG) que contiene ácidos grasos poliinsaturados. Está compuesto por ácido esteárico en la posición sn-1 y ácido araquidónico en la posición sn-2 de la columna vertebral de glicerol . Este compuesto es conocido por su papel en la activación de la proteína quinasa C (PKC) y el aumento de la actividad del canal catiónico no selectivo (NSCC) .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

1-Estearoil-2-Araquidonoil-sn-Glicerol ejerce sus efectos principalmente a través de la activación de la proteína quinasa C (PKC). El compuesto se une al dominio regulador de la PKC, lo que lleva a su activación. Esta activación desencadena una cascada de eventos de señalización posteriores que regulan varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis . Además, puede aumentar la actividad del canal catiónico no selectivo (NSCC), lo que influye en la afluencia de calcio y la señalización intracelular .

Compuestos Similares:

1-Estearoil-2-Oleoil-sn-Glicerol: Contiene ácido oleico en lugar de ácido araquidónico en la posición sn-2.

1-Palmitoil-2-Araquidonoil-sn-Glicerol: Contiene ácido palmítico en lugar de ácido esteárico en la posición sn-1.

Unicidad: this compound es único debido a su composición específica de ácidos grasos, lo que confiere propiedades bioquímicas distintas. La presencia de ácido araquidónico, un ácido graso poliinsaturado, en la posición sn-2 mejora su capacidad para activar la PKC y regular los canales de calcio, diferenciándolo de otros diacilgliceroles .

Análisis Bioquímico

Biochemical Properties

1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .

Cellular Effects

The effects of 1-Stearoyl-2-arachidonoyl-SN-glycerol on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-arachidonoyl-SN-glycerol exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .

Metabolic Pathways

1-Stearoyl-2-arachidonoyl-SN-glycerol is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-Estearoil-2-Araquidonoil-sn-Glicerol se puede sintetizar mediante la esterificación del glicerol con ácido esteárico y ácido araquidónico. La reacción generalmente implica el uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound puede implicar métodos enzimáticos que utilizan lipasas para catalizar el proceso de esterificación. Este método es preferido debido a su especificidad y condiciones de reacción suaves, que ayudan a preservar la integridad de los ácidos grasos poliinsaturados .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Estearoil-2-Araquidonoil-sn-Glicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: Las cadenas de ácidos grasos poliinsaturados pueden sufrir oxidación, lo que lleva a la formación de hidroperóxidos y otros productos de oxidación.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Principales Productos Formados:

Oxidación: Hidroperóxidos, aldehídos y cetonas.

Hidrólisis: Ácido esteárico, ácido araquidónico y glicerol.

Comparación Con Compuestos Similares

1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.

1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.

Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .

Propiedades

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.